molecular formula C16H16F3NO B12442011 3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL

3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL

Cat. No.: B12442011
M. Wt: 295.30 g/mol
InChI Key: PNAOFZDSZRNSLW-UHFFFAOYSA-N
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Description

3’-Isopropylamino-5’-trifluoromethyl[1,1’-biphenyl]-2-OL is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper or palladium . The reaction conditions often include an inert atmosphere and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and high yield. The process involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.

Chemical Reactions Analysis

Types of Reactions

3’-Isopropylamino-5’-trifluoromethyl[1,1’-biphenyl]-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

3’-Isopropylamino-5’-trifluoromethyl[1,1’-biphenyl]-2-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3’-Isopropylamino-5’-trifluoromethyl[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a trifluoromethyl group.

    Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.

    Bicalutamide: An antiandrogen used in the treatment of prostate cancer.

Uniqueness

3’-Isopropylamino-5’-trifluoromethyl[1,1’-biphenyl]-2-OL is unique due to its specific structural features, including the isopropylamino group and the biphenyl backbone. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H16F3NO

Molecular Weight

295.30 g/mol

IUPAC Name

2-[3-(propan-2-ylamino)-5-(trifluoromethyl)phenyl]phenol

InChI

InChI=1S/C16H16F3NO/c1-10(2)20-13-8-11(7-12(9-13)16(17,18)19)14-5-3-4-6-15(14)21/h3-10,20-21H,1-2H3

InChI Key

PNAOFZDSZRNSLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC=C2O

Origin of Product

United States

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